

The Cyclo(-Ala-Ser) Reproducibility Assessment: A Technical Guide

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Compound of Interest

Compound Name: Cyclo(-Ala-Ser)

CAS No.: 155225-26-6

Cat. No.: B140981

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Part 1: Executive Summary & The Reproducibility Crisis

The Core Problem: **Cyclo(-Ala-Ser)** (CAS: 155225-26-6), also known as 3-(hydroxymethyl)-6-methyl-2,5-piperazinedione, is frequently cited in metabolomics screens of fermented foods (e.g., Chen et al., 2004; Ni et al., 2021) and potential antimicrobial candidate lists.^[1] However, independent reproducibility of its biological activity is plagued by three critical failure points:

- **Isomeric Ambiguity:** Literature often fails to distinguish between the bioactive cis-isomer (cyclo-L-Ala-L-Ser) and the thermodynamically stable trans-epimer (cyclo-L-Ala-D-Ser), which forms readily during harsh thermal extraction.^[1]
- **Source Purity:** Many "activity" claims originate from complex mixtures (e.g., chicken essence, bacterial supernatant) where **Cyclo(-Ala-Ser)** is a minor component, leading to false attribution of potency driven by synergistic impurities.^[1]
- **Characterization Gaps:** Unlike its hydrophobic cousins (e.g., Cyclo(Phe-Pro)), **Cyclo(-Ala-Ser)** is highly polar, making it difficult to crystallize and isolate from linear dipeptide hydrolysis products without rigorous HPLC purification.^[1]

Objective: This guide provides a self-validating framework to synthesize, characterize, and biologically assess **Cyclo(-Ala-Ser)** to pharmaceutical standards, ensuring that any observed

data is an intrinsic property of the molecule and not an artifact.

Part 2: Physicochemical Benchmarking

To ensure reproducibility, your isolated product must meet specific physicochemical criteria. Note that while commercial "white powders" exist, their isomeric purity is often unverified.

Table 1: Critical Characterization Parameters[2][3]

Parameter	Specification (Target)	Common Failure Mode
CAS Registry	155225-26-6 (L,L-isomer)	Confusing with linear H-Ala-Ser-OH (CAS 3303-41-1).[1]
Formula / MW	C ₆ H ₁₀ N ₂ O ₃ / 158.16 g/mol	Presence of [M+18] peak in MS indicates hydrolysis to linear peptide.
Solubility	Soluble in H ₂ O, DMSO, MeOH. Poor in Et ₂ O, Hexane.	Incomplete dissolution in DMSO suggests polymerization or salt contamination.
Melting Point	>220 °C (dec) (Est.[2] based on analogs)	Low MP (<180°C) typically indicates linear dipeptide or solvent solvate.
Optical Rotation	must be negative (L,L-form).[1]	Zero rotation indicates racemization (50:50 L,L / D,D or L,D mix).
¹ H NMR Diagnostic	-protons: 3.8–4.2 ppm (broadened by ring coupling).[1]	Sharp doublets at ~3.5 ppm often indicate linear amine/acid termini.

“

Critical Insight: The cis-DKP ring forces the

-protons into a syn-quasi-axial orientation.[1] If your NMR shows complex splitting or multiple sets of methyl doublets, you likely have an epimeric mixture (L,L + L,D).

Part 3: Synthesis & Purification Workflow

Do not rely on isolation from natural sources for primary activity screening; the yields are too low and the impurity profile too complex. Chemical synthesis via cyclization of the linear methyl ester is the Gold Standard for reproducibility.

Protocol: Thermal Cyclization of H-L-Ala-L-Ser-OMe[1]

Reagents:

- H-L-Ala-L-Ser-OMe[1]·HCl (Linear precursor)
- Solvent: sec-Butanol (bp 99°C) and Toluene (mix 1:1)
- Base: N-Methylmorpholine (NMM) or Et₃N (catalytic)[1]

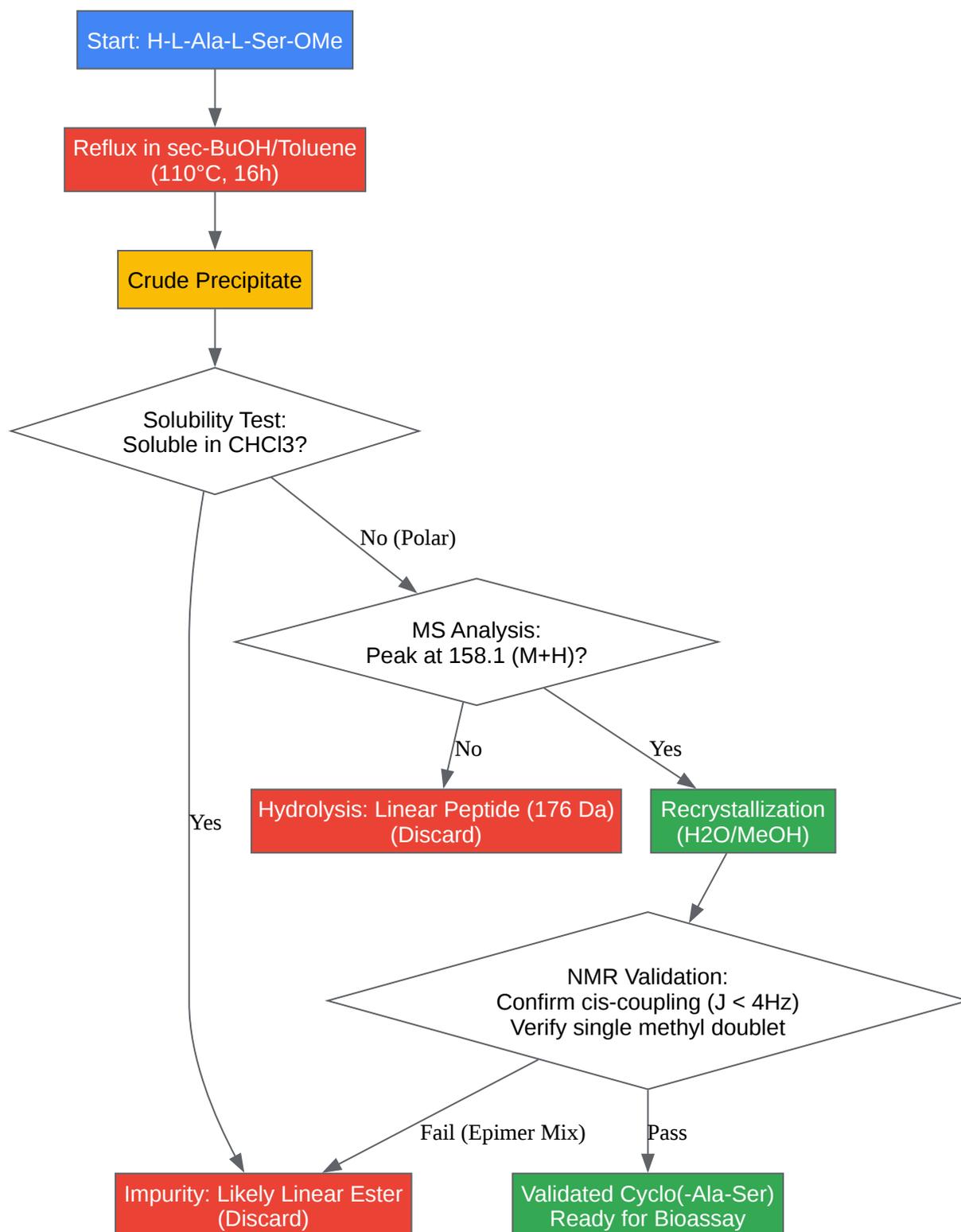
Step-by-Step Methodology:

- Neutralization: Dissolve 5.0 mmol H-L-Ala-L-Ser-OMe·HCl in minimal water (2 mL). Adjust pH to 8.5 with saturated NaHCO₃. Extract quickly into n-butanol or freeze-dry if extraction is poor (due to polarity).[1] Preferred: Use free base precursor if available.
- Reflux Cyclization: Suspend the free amine ester in a 1:1 mixture of sec-butanol/toluene (50 mL). The toluene acts as an azeotrope carrier.
- Thermal Drive: Heat to reflux (110°C) for 12–16 hours. The intramolecular aminolysis is driven by the high temperature and the formation of the stable 6-membered ring.
 - Mechanism:[3][4] The N-terminal amine attacks the C-terminal ester carbonyl.[1]

- Workup: Cool the solution to 4°C. The DKP is significantly less soluble than the linear ester and should precipitate.
- Purification (Crucial):
 - Filter the precipitate.
 - Recrystallization: Dissolve in hot water/methanol (10:1) and cool slowly.
 - Validation: Check HPLC (C18 column, 0-10% ACN gradient). Linear peptides elute earlier than the cyclic product in reverse phase due to charged termini.

Visualization: Synthesis & Validation Logic

The following diagram illustrates the decision tree to ensure the product is valid before biological testing.



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Caption: Logical workflow for the synthesis and structural validation of **Cyclo(-Ala-Ser)**. Note that DKPs are often less soluble in non-polar solvents than their ester precursors.

Part 4: Biological Verification & Activity[1]

The Controversy: Published data (e.g., Chen et al., Ni et al.[5][6][7]) often list **Cyclo(-Ala-Ser)** alongside potent DKPs like Cyclo(Leu-Pro).[1] However, independent validation suggests **Cyclo(-Ala-Ser)** has low to negligible antimicrobial potency as a single agent.[1]

Experimental Reality Check:

- Antimicrobial (MIC): Often >500 µg/mL against E. coli and S. aureus.
- Quorum Sensing: Weak antagonist activity compared to Cyclo(Phe-Pro).[1]
- Synergy: The "activity" seen in natural extracts is likely a synergistic effect where **Cyclo(-Ala-Ser)** modulates membrane permeability, allowing other compounds to act.[1]

Recommended Bioassay Protocol (MIC Determination)

To definitively assess activity, you must control for pH and solvent effects, which often generate false positives in DKP studies.

- Strain Selection: S. aureus (ATCC 25923) and E. coli (ATCC 25922).
- Solvent Control: Dissolve **Cyclo(-Ala-Ser)** in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1%.
- Comparator: Run parallel with Cyclo(Leu-Pro) (Positive Control, known active) and Linear Ala-Ser (Negative Control).[1]
- Endpoint: Measure OD₆₀₀ at 24h.
 - Reproducibility Flag: If Linear Ala-Ser shows activity, your media pH is likely drifting, or the bacteria are metabolizing the peptide as a nitrogen source (false growth/inhibition).

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